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molecular formula C14H14O B1313248 2-[(1,1'-Biphenyl)-3-yl]ethanol CAS No. 71912-71-5

2-[(1,1'-Biphenyl)-3-yl]ethanol

Cat. No. B1313248
M. Wt: 198.26 g/mol
InChI Key: NOPMBRCHCNZTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090941

Procedure details

To a solution of 3-bromobiphenyl (18 g, 77 mmol) in diethyl ether (150 ml) under N2 cooled to -78° C. was added 1.6 M t-butyl lithium in pentane (100 ml, 0.16 mole) vi a cannula over a 15 minute period. The solution was stirred 30 minutes at -78° C., ethylene oxide (9 g, 0.2 mole added and the reaction mixture allowed to warm to room temperature over a 1 hour period. The solution was boiled briefly to drive off excess ethylene oxide, transferred to a separatory funnel, a small volume of water added, and neutralized with concentrated HCl. The organic solution was dried (MgSO4) concentrated in vacuo a nd the residue purified by chromatography on silica gel eluting with ethyl acetate:hexane (1:4) to give 2-(3-biphenylyl)ethanol (10.5 g). 1H NMR (CDCl3, 60 MHz) δ: 2.81 (t, J=7 Hz, 2H, CH2), 3.76 (t, J=7 Hz, 2H, CH2) , 6.95-7.70 (m, 9H, Ar).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])(C)(C)C.CCCCC.[CH2:24]1[O:26][CH2:25]1.Cl>C(OCC)C.O>[C:4]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=[C:2]([CH2:24][CH2:25][OH:26])[CH:3]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCC
Name
vi
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 30 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a 1 hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo a nd the residue
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with ethyl acetate:hexane (1:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC(=CC=C1)CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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